3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound features a benzaldehyde core substituted with ethoxy and phenoxy groups, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate ethylating agent to form 2-(5-methyl-2-propan-2-ylphenoxy)ethanol.
Etherification: The phenoxy intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzoic acid.
Reduction: Formation of 3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(5-methylphenoxy)ethoxy]benzaldehyde
- 3-Ethoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde
- 3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzoic acid
Uniqueness
3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
3-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-5-23-21-13-17(14-22)7-9-19(21)24-10-11-25-20-12-16(4)6-8-18(20)15(2)3/h6-9,12-15H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDIRIMSLCWCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=C(C=CC(=C2)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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